![molecular formula C15H13NO5S B2560588 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 380423-11-0](/img/structure/B2560588.png)
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound possesses unique properties that make it a valuable tool for studying organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The preparation of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves several synthetic routes and reaction conditions. While specific details on the synthesis of this compound are limited, general methods for synthesizing similar compounds include:
Emulsification Solvent Volatilization: This method involves dissolving the compound in a suitable solvent and then evaporating the solvent to obtain the desired product.
Spray Drying: This technique involves spraying a solution of the compound into a hot air stream, causing the solvent to evaporate and leaving behind fine particles of the compound.
Electrospraying: This method uses an electric field to create fine droplets of the compound solution, which then dry to form particles.
Interfacial Deposition: This technique involves depositing the compound at the interface of two immiscible solvents, leading to the formation of the desired product.
Chemical Reactions Analysis
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Scientific Research Applications
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to interact with various enzymes and receptors, modulating their activities and leading to specific biological effects . The compound may also influence cellular signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can be compared with other similar compounds, such as:
[2-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethyl] 3-methylthiophene-2-carboxylate: This compound has similar structural features but includes difluoro substitutions, which may alter its chemical and biological properties.
tert-Butyl carbamate: This compound is used in similar synthetic applications and has comparable reactivity, but differs in its functional groups and overall structure.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-9-4-5-22-14(9)15(18)19-7-13(17)16-10-2-3-11-12(6-10)21-8-20-11/h2-6H,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXJZTSRACTRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2560505.png)
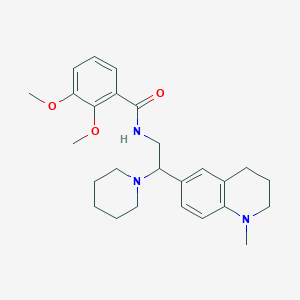
![1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B2560510.png)
![2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560512.png)
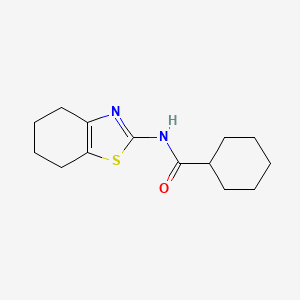

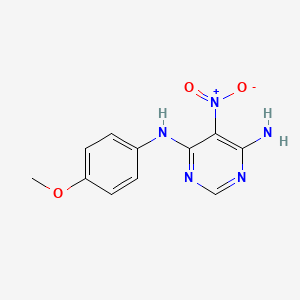
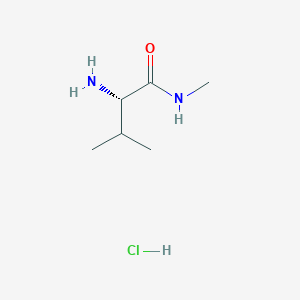
![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2560522.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2560523.png)
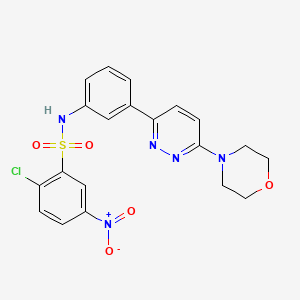
![3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid](/img/structure/B2560525.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2560526.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2560527.png)
